(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

描述

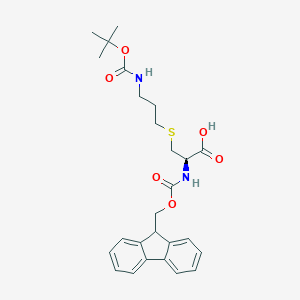

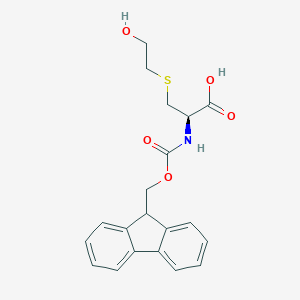

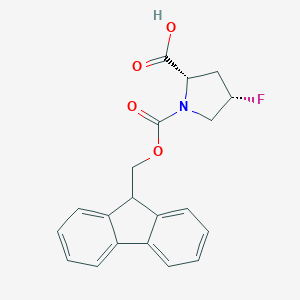

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid” is a complex organic compound . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Based on its description, it is likely a solid at room temperature . Other properties such as solubility, melting point, and specific optical rotation would require experimental determination or more detailed information .科学研究应用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-®-2-amino-2,3-dimethylbutanoic acid: is extensively used in SPPS, which is a widely adopted method for synthesizing peptides . The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids to form a peptide chain. The stability and reactivity of this compound make it a valuable component in synthesizing peptides with specific sequences for research in proteomics, drug development, and disease modeling.

Hydrogel Formation

This compound is instrumental in forming supramolecular gels through co-assembly phenomena using Fmoc–amino acids as low molecular weight gelators . These hydrogels have significant potential in biomedical applications, including drug delivery systems, tissue engineering, and wound healing, due to their biocompatibility and ability to mimic the extracellular matrix.

Capillary Electrophoresis

In capillary electrophoresis, Fmoc-®-2-amino-2,3-dimethylbutanoic acid can be used as a reagent for the precolumn derivatization of amines, which enhances the detection sensitivity in high-performance liquid chromatography (HPLC) and fluorescent detection . This application is crucial for analyzing complex biological samples and developing new analytical methodologies in biochemistry and molecular biology.

HPLC Analysis

The compound is also used for derivatizing amino acids for HPLC analysis . This process improves the separation and

作用机制

Target of Action

The primary target of Fmoc-®-2-amino-2,3-dimethylbutanoic acid is the α-amino group of amino acids . The compound serves as a protecting group for these amino acids during peptide synthesis .

Mode of Action

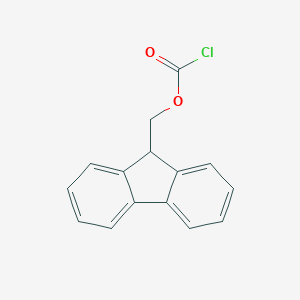

Fmoc-®-2-amino-2,3-dimethylbutanoic acid operates by protecting the α-amino group of an amino acid during the formation of peptide bonds . This protection is crucial for the successful synthesis of peptides . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the α-amino group . The compound’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Pharmacokinetics

It’s known that the compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the compound’s action is the successful synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis, the Fmoc group is removed, revealing the α-amino group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . This makes the compound very useful in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

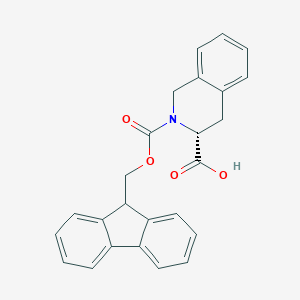

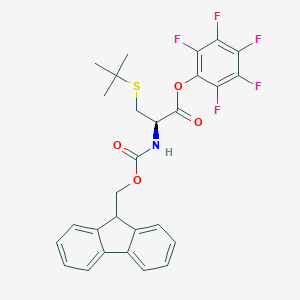

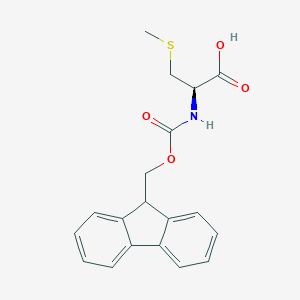

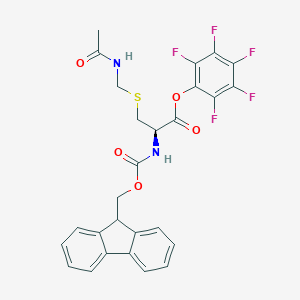

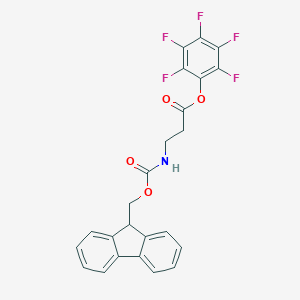

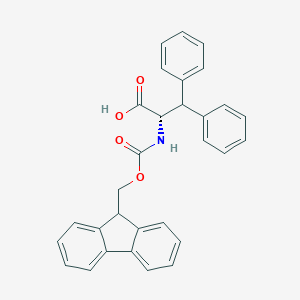

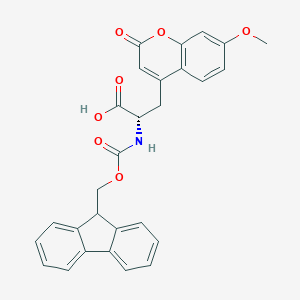

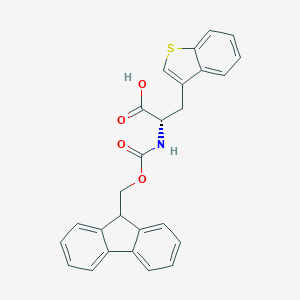

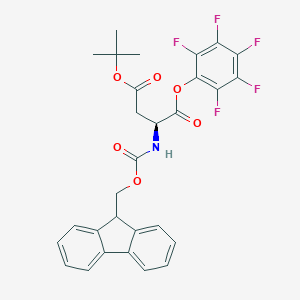

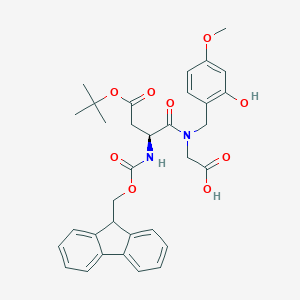

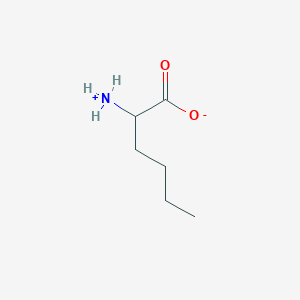

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。